molecular formula C15H16ClN3O3S B2830689 (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone CAS No. 2034377-91-6

(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone

Cat. No.: B2830689
CAS No.: 2034377-91-6
M. Wt: 353.82
InChI Key: KWZHJYCGIYGXAH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Characterization

Compounds related to (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-imidazol-4-yl)methanone have been synthesized and characterized to explore their potential applications in various fields of science. For instance, novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl variant have been synthesized and characterized by various spectroscopic methods. These compounds were subject to structural optimization and theoretical vibrational spectra interpretation through density functional theory calculations. The investigation into their structural changes due to electron withdrawing group substitution provided insights into their thermodynamic stability and reactivity in the excited state, which is crucial for understanding their potential applications in medicinal chemistry and materials science (Shahana & Yardily, 2020).

Antimicrobial and Anticancer Activities

The thiazole and thiophene derivatives, similar to the core structure of the queried compound, have been explored for their antimicrobial and anticancer activities. Research has demonstrated the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which exhibit significant in vitro antibacterial and antifungal activities. These compounds have also been tested for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), indicating their potential as therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Antioxidant Properties

A series of urea, thiourea, and selenourea derivatives with thiazole moieties, resembling the structure of interest, have been synthesized and screened for in vitro antioxidant activity. These compounds, characterized by spectroscopic data, demonstrated potent antioxidant activity, highlighting their potential as a new class of antioxidant agents for further investigation (Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).

Mechanism of Action

The derivatives of 1,3-diazole show different biological activities . For example, they can have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . Therefore, the future directions in this field could involve the development of new imidazole derivatives with enhanced therapeutic properties.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(1H-imidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c16-12-4-2-1-3-11(12)14-5-6-19(7-8-23(14,21)22)15(20)13-9-17-10-18-13/h1-4,9-10,14H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZHJYCGIYGXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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